2',3'-Dideoxyguanosine

Antiviral Research Hepatitis B Virus Nucleoside Analog

Ideal for anti-HBV research (3TC-resistant rtA181V, adefovir-resistant rtN236T). Maintains full antiviral activity (EC50 0.3 μmol/L against wt HBV). Exhibits lowest mitochondrial DNA suppression among dideoxynucleosides (C-IC50/mt-IC50 ratio). Dual-pathway metabolic activation via dCK and cytosolic 5'-nucleotidase ensures efficacy in kinase-deficient models. For R&D only.

Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
CAS No. 85326-06-3
Cat. No. B1417426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxyguanosine
CAS85326-06-3
Synonyms2',3'-dideoxyguanosine
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N
InChIInChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1
InChIKeyOCLZPNCLRLDXJC-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dideoxyguanosine (ddG) CAS 85326-06-3: 2',3'-Dideoxynucleoside Reverse Transcriptase Inhibitor for Antiviral Research


2',3'-Dideoxyguanosine (ddG, CAS 85326-06-3) is a synthetic purine 2',3'-dideoxynucleoside analog that functions as a chain-terminating inhibitor of viral reverse transcriptase [1]. Unlike natural guanosine, ddG lacks the 3'-hydroxyl group on its deoxyribose moiety, preventing phosphodiester bond formation upon incorporation into nascent viral DNA [2]. The compound exhibits in vitro anti-HIV-1 activity with EC50 values ranging from 0.1–1.0 μM in human lymphoid H-9 and MT-2 cells, and demonstrates broad-spectrum anti-hepadnaviral activity against HBV, DHBV, and WHV [1]. ddG requires intracellular phosphorylation to its active 5'-triphosphate metabolite (ddGTP) for antiviral activity [3].

Why 2',3'-Dideoxyguanosine Cannot Be Substituted with ddI, ddA, or Other Purine Dideoxynucleosides


Within the 2',3'-dideoxypurine nucleoside class, compounds such as ddA, ddI, and ddG exhibit distinct and non-interchangeable pharmacological profiles due to divergent metabolic activation pathways, differential substrate specificities for cellular kinases, and markedly different mitochondrial toxicity profiles [1]. ddG is uniquely anabolized via dual redundant pathways—deoxycytidine kinase and cytosolic 5'-nucleotidase—which confers metabolic resilience in kinase-deficient cellular contexts, whereas ddC and ara-C rely exclusively on deoxycytidine kinase [2]. Critically, rank-order analysis of mitochondrial DNA suppression potential reveals ddG exhibits lower mitochondrial toxicity risk than ddC, ddA, and ddI, as quantified by the C-IC50/mt-IC50 ratio [1]. Additionally, ddG demonstrates antiviral activity against 3TC-resistant HBV mutants (rtA181V) and adefovir-resistant mutants (rtN236T) [3]. These biochemical and toxicological distinctions preclude generic substitution with structurally related analogs without compromising experimental reproducibility or introducing confounding toxicity variables.

Quantitative Differentiation Evidence: 2',3'-Dideoxyguanosine vs. Comparator Nucleoside Analogs


Broad-Spectrum Anti-Hepadnaviral Activity: ddG vs. 3TC and FLG in HBV Inhibition

2',3'-Dideoxyguanosine (DoG/ddG) demonstrates broad-spectrum anti-hepadnaviral activity with an EC50 of 0.3 ± 0.05 μmol/L against HBV in hepatocyte-derived cells [1]. For comparison, lamivudine (3TC) exhibits an IC50 of 0.31 μmol/L and 2',3'-dideoxy-3-fluoroguanosine (FLG) exhibits an IC50 of 0.53 μmol/L against HBV DNA in vitro [2]. Notably, ddG maintains comparable antiviral activity against HBV wild-type, 3TC-resistant rtA181V, and adefovir-resistant rtN236T mutants, whereas 3TC activity is compromised against rtA181V mutants [1]. ddG also inhibits DHBV (EC50 6.82 ± 0.25 μmol/L) and WHV (EC50 23.0 ± 1.5 μmol/L), demonstrating cross-species hepadnaviral coverage not consistently observed with comparator compounds [1].

Antiviral Research Hepatitis B Virus Nucleoside Analog Drug Discovery

Mitochondrial Toxicity Risk Ranking: ddG Exhibits Lower mtDNA Suppression Potential than ddC, ddA, and ddI

In a head-to-head comparative study of dideoxynucleosides in human lymphoid CEM cells, the rank-order of mitochondrial toxicity potential, expressed as the ratio of cellular cytotoxicity IC50 (C-IC50) to mtDNA synthesis inhibition IC50 (mt-IC50), was ddC > 5-F-ddC >> ddA > ddI > ddG [1]. Higher ratios indicate greater potential for delayed mitochondrial toxicity. ddG ranked lowest among the unmodified dideoxynucleosides tested (ddC, ddA, ddI, ddG), indicating the least propensity to suppress mtDNA content relative to its cytotoxic concentration [1]. Additionally, β-F-ddG showed further reduced mtDNA suppression, with β-F-ddI producing neither cellular toxicity nor mtDNA suppression at concentrations up to 500 μM [1].

Mitochondrial Toxicity NRTI Safety DNA Polymerase Gamma Preclinical Toxicology

Dual-Pathway Metabolic Activation: ddG Phosphorylation via dCK and 5'-Nucleotidase Confers Kinase-Deficiency Resilience

Unlike the structurally related analogs ddC and ara-C, which rely exclusively on deoxycytidine kinase (dCK) for phosphorylation, 2',3'-dideoxyguanosine is anabolized via at least two distinct enzymatic routes in human lymphoid cells: deoxycytidine kinase and a cytosolic 5'-nucleotidase acting as a phosphotransferase [1]. Studies in kinase-deficient CCRF-CEM and WI-L2 mutant cell lines demonstrated: (1) lower but significant accumulation of ddG anabolites in dCK-deficient mutants; (2) lack of cross-resistance of kinase-deficient mutants to growth inhibition by ddG, in contrast to ddC and ara-C; and (3) distinct phosphorylation activities for ddG in wild-type versus kinase-deficient mutant extracts [1].

Nucleoside Metabolism Kinase Deficiency Drug Activation Cellular Pharmacology

ddGTP Ki for HIV-1 Reverse Transcriptase: Comparable Inhibitory Potency to AZT-TP and ddTTP

The 5'-triphosphate metabolite of ddG (ddGTP) is a potent competitive inhibitor of HIV-1 reverse transcriptase. In kinetic studies using both RNA and DNA templates, ddGTP exhibits Ki values similar to AZT-TP and ddTTP [1]. Specifically, ddGTP demonstrates a Ki of approximately 6.7 nM against HIV-1 reverse transcriptase and 13 nM against visna virus reverse transcriptase [2]. For structural comparison, 7-deaza-ddG inhibits HIV-1 reverse transcriptase with a Ki of 25 nM [3]. These sub-100 nM Ki values confirm that ddGTP belongs to the class of high-affinity chain-terminating RT inhibitors, with potency comparable to clinically established NRTI active metabolites [1].

Reverse Transcriptase Inhibition HIV-1 Enzyme Kinetics Antiviral Mechanism

Optimal Research and Procurement Applications for 2',3'-Dideoxyguanosine Based on Quantitative Evidence


Drug-Resistant HBV Antiviral Screening and Mechanistic Studies

2',3'-Dideoxyguanosine is uniquely suited for anti-HBV research involving drug-resistant viral strains. As demonstrated in Section 3, ddG maintains full antiviral activity against 3TC-resistant rtA181V and adefovir-resistant rtN236T HBV mutants with an EC50 of 0.3 ± 0.05 μmol/L against wild-type HBV [1]. This retention of potency against clinically relevant resistant variants enables: (1) screening of combination therapies where 3TC has failed; (2) investigation of resistance mechanisms in hepadnaviral polymerases; and (3) cross-species hepadnaviral studies given ddG's activity against DHBV (EC50 6.82 μmol/L) and WHV (EC50 23.0 μmol/L) [1].

Mitochondrial Toxicity-Minimized NRTI Reference Standard for In Vivo Studies

As established by the direct head-to-head comparison data in Section 3, ddG exhibits the lowest mitochondrial DNA suppression potential (C-IC50/mt-IC50 ratio) among the unmodified 2',3'-dideoxynucleosides, ranking below ddI, ddA, and substantially below ddC [1]. This characteristic makes ddG the preferred purine dideoxynucleoside reference compound for: (1) in vivo antiviral efficacy studies where minimizing mitochondrial toxicity confounders is essential; (2) long-term cell culture experiments requiring extended compound exposure; and (3) toxicology studies designed to distinguish on-target antiviral effects from off-target mitochondrial impairment.

Kinase-Independent or dCK-Deficient Cellular Pharmacology Investigations

The dual-pathway metabolic activation of ddG—via both deoxycytidine kinase (dCK) and cytosolic 5'-nucleotidase—provides a critical experimental advantage over single-pathway analogs such as ddC and ara-C [1]. This metabolic redundancy supports: (1) antiviral studies in cell lines or primary cells with naturally low or experimentally suppressed dCK expression; (2) investigations of acquired resistance mechanisms that involve kinase downregulation; and (3) comparative nucleoside analog metabolism studies aimed at dissecting the relative contributions of salvage pathway enzymes to antiviral nucleoside activation [1].

HIV-1 Reverse Transcriptase Inhibition Studies Requiring Guanosine Analog Comparator

ddG serves as the prototypical purine (guanosine-based) chain terminator for HIV-1 reverse transcriptase inhibition studies. Its active metabolite ddGTP exhibits a Ki of 6.7 nM against HIV-1 RT, comparable in potency to AZT-TP and ddTTP [1][2]. This established benchmark potency supports: (1) structure-activity relationship (SAR) studies evaluating novel guanosine analog modifications; (2) competitive inhibition assays requiring a guanosine-base reference inhibitor; and (3) combination studies examining additive, synergistic, or antagonistic interactions among NRTI active metabolites [1].

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